![molecular formula C12H11FN4O2S B6519970 2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 946222-02-2](/img/structure/B6519970.png)
2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moiety . This moiety is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has garnered attention as a potential anticancer agent. Researchers have investigated its impact on tumor growth, cell proliferation, and apoptosis. In vitro and in vivo studies have revealed promising results, making it a candidate for further exploration in cancer therapy .
Antimicrobial Properties
CCG-194654 exhibits antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacteria, fungi, and even drug-resistant strains. Understanding its mechanism of action and optimizing its potency could lead to novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
The compound’s analgesic and anti-inflammatory properties make it intriguing for pain management and inflammation-related disorders. Investigating its interactions with relevant receptors and pathways is crucial for therapeutic development .
Antioxidant Potential
CCG-194654 may act as an antioxidant, protecting cells from oxidative stress. Researchers have explored its ability to scavenge free radicals and mitigate oxidative damage. Further studies could unveil its full potential in combating oxidative-related diseases .
Antiviral Applications
The compound has shown promise as an antiviral agent. Researchers have examined its effects against specific viruses, including RNA and DNA viruses. Understanding its mode of action and selectivity is essential for antiviral drug design .
Enzyme Inhibitors
CCG-194654 interacts with enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions can influence physiological processes and disease pathways. Investigating its specificity and binding affinity is crucial for drug development .
Potential as an Antitubercular Agent
Given the global burden of tuberculosis, compounds like CCG-194654 are being explored for their antitubercular activity. Researchers aim to optimize its efficacy against Mycobacterium tuberculosis while minimizing toxicity .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is pivotal. Researchers analyze how specific structural modifications impact biological activity. In silico pharmacokinetic and molecular modeling studies provide insights into drug design and optimization .
Mechanism of Action
Target of Action
The compound, also known as F2079-0105 or CCG-194654, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This suggests that F2079-0105 or CCG-194654 may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the potential pharmacokinetic properties of F2079-0105 or CCG-194654.
Result of Action
Given the diverse pharmacological activities reported for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , it is plausible that F2079-0105 or CCG-194654 may have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2S/c13-8-1-3-9(4-2-8)19-7-10(18)14-11-15-16-12-17(11)5-6-20-12/h1-4H,5-7H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBVIABIQBWAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.